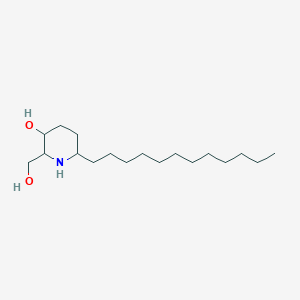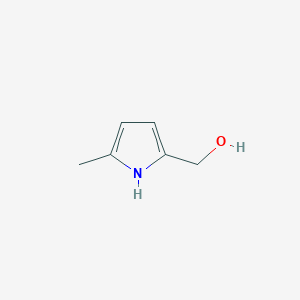
(R)-(2-bromo-1-(2-fluorophenyl)ethoxy)(tert-butyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-(2-Brom-1-(2-Fluorphenyl)ethoxy)(tert-butyl)dimethylsilan ist eine komplexe organische Verbindung, die eine Kombination aus Brom-, Fluor- und Siliziumatomen aufweist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (R)-(2-Brom-1-(2-Fluorphenyl)ethoxy)(tert-butyl)dimethylsilan umfasst in der Regel mehrere Schritte. Eine gängige Methode beinhaltet die Reaktion von (R)-2-Brom-1-(2-Fluorphenyl)ethanol mit tert-Butyl(dimethyl)silylchlorid in Gegenwart einer Base wie Imidazol. Die Reaktion wird üblicherweise in einem wasserfreien Lösungsmittel wie Dimethylformamid bei Raumtemperatur durchgeführt .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Der Einsatz von Durchfluss-Mikroreaktorsystemen kann die Effizienz und Nachhaltigkeit des Prozesses verbessern .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-bromo-1-(2-fluorophenyl)ethoxy)(tert-butyl)dimethylsilane typically involves multiple steps. One common method includes the reaction of ®-2-bromo-1-(2-fluorophenyl)ethanol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is usually carried out in an anhydrous solvent like dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Reaktionstypen
(R)-(2-Brom-1-(2-Fluorphenyl)ethoxy)(tert-butyl)dimethylsilan kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Bromatom kann durch andere Nukleophile substituiert werden.
Oxidationsreaktionen: Die Verbindung kann oxidiert werden, um verschiedene Produkte zu bilden.
Reduktionsreaktionen: Die Verbindung kann unter bestimmten Bedingungen reduziert werden.
Häufige Reagenzien und Bedingungen
Substitution: Reagenzien wie Natriumiodid in Aceton können für Halogenaustauschreaktionen verwendet werden.
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid sind gängige Reduktionsmittel.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Eigenschaften
Molekularformel |
C14H22BrFOSi |
|---|---|
Molekulargewicht |
333.31 g/mol |
IUPAC-Name |
[2-bromo-1-(2-fluorophenyl)ethoxy]-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H22BrFOSi/c1-14(2,3)18(4,5)17-13(10-15)11-8-6-7-9-12(11)16/h6-9,13H,10H2,1-5H3 |
InChI-Schlüssel |
VJGZTELZYNZYRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC(CBr)C1=CC=CC=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



palladium (II)](/img/structure/B12287836.png)
![tert-Butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate hydrochloride](/img/structure/B12287837.png)

![1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B12287839.png)
![[1-(2-acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate](/img/structure/B12287847.png)
![[9-Fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B12287849.png)

![2-[(1E,3Z)-3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-1,3,3-trimethyl-3H-indolium perchlorate](/img/structure/B12287860.png)
![2-[3-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B12287867.png)

![1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine](/img/structure/B12287882.png)


